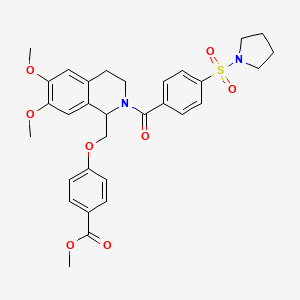
Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, methoxy groups, and a pyrrolidine sulfonyl benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the pyrrolidine sulfonyl benzoyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a pyrrolidine sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets. The pyrrolidine sulfonyl group is known to interact with certain enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core may also interact with receptors or other proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-FLUOROPHENYL)-2,4-DIOXOBUTANOATE: Similar in structure but lacks the tetrahydroisoquinoline core.
4,6-DIMETHOXY-2-METHYLSULFONYL-PYRIMIDINE: Shares the methoxy and sulfonyl groups but has a different core structure.
Uniqueness
METHYL 4-({6,7-DIMETHOXY-2-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of a tetrahydroisoquinoline core with methoxy and pyrrolidine sulfonyl benzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C31H34N2O8S |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C31H34N2O8S/c1-38-28-18-23-14-17-33(30(34)21-8-12-25(13-9-21)42(36,37)32-15-4-5-16-32)27(26(23)19-29(28)39-2)20-41-24-10-6-22(7-11-24)31(35)40-3/h6-13,18-19,27H,4-5,14-17,20H2,1-3H3 |
InChI Key |
NXSMGSZBGBYRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)COC5=CC=C(C=C5)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















